Stafib-1

Description

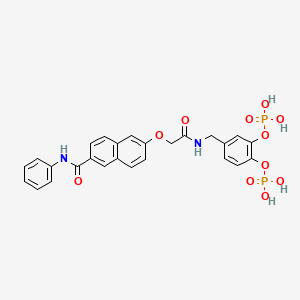

Structure

3D Structure

Properties

IUPAC Name |

[4-[[[2-[6-(phenylcarbamoyl)naphthalen-2-yl]oxyacetyl]amino]methyl]-2-phosphonooxyphenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O11P2/c29-25(27-15-17-6-11-23(38-40(31,32)33)24(12-17)39-41(34,35)36)16-37-22-10-9-18-13-20(8-7-19(18)14-22)26(30)28-21-4-2-1-3-5-21/h1-14H,15-16H2,(H,27,29)(H,28,30)(H2,31,32,33)(H2,34,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUYYYBDKASIKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)OCC(=O)NCC4=CC(=C(C=C4)OP(=O)(O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stafib-1: A Technical Guide to its Mechanism of Action in Leukemia

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action of Stafib-1, a selective inhibitor of the Signal Transducer and Activator of Transcription 5b (STAT5b), in the context of leukemia. This document provides a comprehensive overview of the core signaling pathways, experimental data, and methodologies relevant to the study of Stafib-1 and its derivatives.

Introduction to Stafib-1 and its Target: STAT5b in Leukemia

Signal Transducer and Activator of Transcription (STAT) proteins are critical mediators of cytokine and growth factor signaling. In many hematological malignancies, including Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML), the STAT5 signaling pathway is constitutively activated, driving leukemic cell survival, proliferation, and resistance to therapy.[1] The two highly homologous STAT5 proteins, STAT5a and STAT5b, are often co-activated; however, research has indicated that STAT5b, in particular, is a major driver of leukemogenesis, especially in BCR-ABL-positive leukemias.[1]

Stafib-1 is a first-in-class, selective small-molecule inhibitor of the STAT5b SH2 domain.[1][2] The Src Homology 2 (SH2) domain is a structurally conserved protein domain that is crucial for the activation of STAT proteins. It recognizes and binds to phosphorylated tyrosine residues on upstream kinases or cytokine receptors, leading to the dimerization, nuclear translocation, and DNA binding of STATs, which in turn regulates the transcription of target genes involved in cell cycle progression and apoptosis. By selectively targeting the STAT5b SH2 domain, Stafib-1 offers a promising therapeutic strategy for leukemias dependent on this signaling pathway.

Core Mechanism of Action: Inhibition of the STAT5b SH2 Domain

Stafib-1 functions as a competitive inhibitor of the STAT5b SH2 domain. This targeted inhibition disrupts the canonical STAT5 signaling cascade at a critical juncture.

Signaling Pathway

The binding of Stafib-1 to the STAT5b SH2 domain prevents the interaction of STAT5b with phosphorylated tyrosine residues on upstream activating kinases, such as Janus kinases (JAKs) or the oncogenic fusion protein BCR-ABL. This abrogation of binding has several downstream consequences:

-

Inhibition of Phosphorylation: Stafib-1 prevents the phosphorylation of STAT5b at the critical tyrosine residue (Y699).

-

Disruption of Dimerization: As SH2 domain interactions are essential for the formation of STAT5b homodimers and heterodimers (with STAT5a), Stafib-1 effectively blocks this step.

-

Prevention of Nuclear Translocation: Unphosphorylated and monomeric STAT5b cannot translocate to the nucleus.

-

Downregulation of Target Gene Expression: Consequently, the transcription of STAT5 target genes that promote cell survival and proliferation, such as c-MYC and BCL-2, is suppressed.

-

Induction of Apoptosis: The inhibition of pro-survival signals ultimately leads to the induction of programmed cell death (apoptosis) in leukemia cells.

The following diagram illustrates the mechanism of action of Stafib-1 in the context of BCR-ABL-driven leukemia.

Quantitative Data Summary

The following table summarizes the key quantitative data for Stafib-1 and its more potent derivative, Stafib-2.[1]

| Compound | Target Domain | Assay Type | Parameter | Value (nM) | Selectivity (over STAT5a) |

| Stafib-1 | STAT5b SH2 | Fluorescence Polarization | Ki | 44 | >50-fold |

| STAT5b SH2 | Fluorescence Polarization | IC50 | 154 | >50-fold | |

| Stafib-2 | STAT5b SH2 | Fluorescence Polarization | Ki | 9 | >50-fold |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of Stafib-1 and its analogs.

Fluorescence Polarization (FP) Assay for SH2 Domain Binding

This assay quantitatively measures the binding affinity of Stafib-1 to the STAT5b SH2 domain.

-

Principle: A fluorescently labeled phosphopeptide probe that binds to the STAT5b SH2 domain is used. In the unbound state, the small probe tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger STAT5b protein, the probe's tumbling is restricted, leading to an increase in fluorescence polarization. A test compound that competes with the probe for binding to the SH2 domain will displace the probe, causing a decrease in fluorescence polarization.

-

Protocol Outline:

-

Recombinant STAT5b SH2 domain protein is incubated with varying concentrations of Stafib-1 in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, 0.1% (v/v) Nonidet P-40 substitute, pH 8.0).

-

A fluorescently labeled phosphopeptide probe (e.g., a fluorescein-labeled peptide derived from the erythropoietin receptor) is added to the mixture.

-

The reaction is incubated to allow binding to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Western Blot Analysis of STAT5b Phosphorylation

This method is used to assess the ability of a Stafib-1 prodrug (e.g., Pomstafib-2) to inhibit STAT5b phosphorylation in leukemia cells.

-

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using an antibody specific to the phosphorylated form of STAT5b (pSTAT5b), the inhibitory effect of the compound can be quantified.

-

Protocol Outline:

-

Human leukemia cells (e.g., K562) are cultured under standard conditions.

-

Cells are treated with varying concentrations of the Stafib-1 prodrug for a specified duration.

-

Following treatment, cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with a primary antibody specific for pSTAT5b (Tyr699).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

The membrane is stripped and re-probed with an antibody for total STAT5b and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Band intensities are quantified using densitometry software.

-

Apoptosis Assay using Flow Cytometry

This assay determines the extent to which Stafib-1 induces apoptosis in leukemia cells.

-

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late-stage apoptotic or necrotic cells. By co-staining with fluorescently labeled Annexin V and PI, and analyzing the cells by flow cytometry, one can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol Outline:

-

Leukemia cells are seeded and treated with various concentrations of a Stafib-1 prodrug.

-

After the treatment period, both adherent and suspension cells are collected.

-

Cells are washed and resuspended in Annexin V binding buffer.

-

Fluorescently labeled Annexin V and PI are added to the cell suspension.

-

The cells are incubated in the dark at room temperature.

-

The stained cells are analyzed by flow cytometry, exciting the fluorophores with a laser and detecting the emitted fluorescence.

-

The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified.

-

Experimental and Logical Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a STAT5b inhibitor like Stafib-1.

Conclusion

Stafib-1 represents a significant advancement in the targeted therapy of leukemia by being the first selective small-molecule inhibitor of the STAT5b SH2 domain. Its mechanism of action, involving the direct inhibition of a key driver of leukemogenesis, has been well-characterized through a series of robust in vitro and cell-based assays. The development of more potent analogs like Stafib-2 and cell-permeable prodrugs further underscores the potential of this therapeutic strategy. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the further exploration and clinical translation of STAT5b inhibitors for the treatment of leukemia and other cancers with aberrant STAT5 signaling.

References

Stafib-1: A Selective STAT5b SH2 Domain Inhibitor for Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Signal Transducer and Activator of Transcription 5 (STAT5) proteins, comprising STAT5a and STAT5b, are critical mediators of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival.[1] Aberrant activation of STAT5 is a hallmark of various human cancers, particularly hematological malignancies, making it a compelling target for therapeutic intervention.[1] While STAT5a and STAT5b share high sequence homology, emerging evidence suggests they have distinct and non-redundant functions, with STAT5b being a primary driver in several cancers.[2] This has spurred the development of selective inhibitors targeting STAT5b. Stafib-1 is a first-in-class small molecule inhibitor that selectively targets the Src homology 2 (SH2) domain of STAT5b, offering a valuable tool for dissecting the specific roles of STAT5b and a promising starting point for novel anticancer therapeutics.[3][4]

Mechanism of Action

Stafib-1 exerts its inhibitory effect by binding to the SH2 domain of STAT5b.[3] The SH2 domain is crucial for the activation of STAT proteins. Following the binding of a cytokine or growth factor to its receptor, Janus kinases (JAKs) are activated and phosphorylate tyrosine residues on the receptor's cytoplasmic tail.[5] STAT proteins are then recruited to these phosphorylated sites via their SH2 domains, where they themselves are phosphorylated by JAKs.[5] This phosphorylation event triggers the dimerization of STAT proteins, their translocation to the nucleus, and subsequent modulation of target gene expression.[5] By competitively binding to the STAT5b SH2 domain, Stafib-1 prevents the recruitment of STAT5b to activated receptors, thereby inhibiting its phosphorylation, dimerization, and downstream signaling functions.[2]

Quantitative Data

The following tables summarize the key quantitative data for Stafib-1 and its more potent analog, Stafib-2.

Table 1: In Vitro Binding Affinity and Inhibitory Concentration of Stafib-1

| Parameter | Value | Target | Assay Type | Reference |

| Ki | 44 nM | STAT5b SH2 Domain | Fluorescence Polarization | [4][6] |

| IC50 | 154 nM | STAT5b SH2 Domain | Fluorescence Polarization | [6] |

Table 2: Selectivity Profile of Stafib-1

| Target | Selectivity (over STAT5a) | Reference |

| STAT5a SH2 Domain | >50-fold | [4][6] |

Table 3: In Vitro Binding Affinity of Stafib-2 (Optimized Analog of Stafib-1)

| Parameter | Value | Target | Assay Type | Reference |

| Ki | 9 nM | STAT5b SH2 Domain | Isothermal Titration Calorimetry | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize Stafib-1.

Expression and Purification of STAT5b SH2 Domain

A truncated form of the human STAT5b protein, encompassing the SH2 domain, is expressed in E. coli for use in in vitro binding assays.[6][7]

-

Cloning: The cDNA encoding the desired STAT5b fragment is cloned into a suitable bacterial expression vector, often with an affinity tag (e.g., His-tag or GST-tag) to facilitate purification.

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific optical density of the bacterial culture.

-

Lysis: Bacterial cells are harvested by centrifugation and lysed using sonication or high-pressure homogenization in a lysis buffer containing protease inhibitors.

-

Purification: The soluble protein fraction is purified using affinity chromatography corresponding to the tag used (e.g., Ni-NTA agarose for His-tagged proteins or glutathione-sepharose for GST-tagged proteins). The purified protein is then dialyzed against a storage buffer and its concentration and purity are assessed by SDS-PAGE and spectrophotometry.

Fluorescence Polarization (FP) Assay for Binding Affinity (Ki) and Inhibition (IC50)

This assay is used to determine the binding affinity of Stafib-1 to the STAT5b SH2 domain and its ability to inhibit the interaction of the SH2 domain with a phosphopeptide ligand.[8][9]

-

Reagents:

-

Purified STAT5b SH2 domain protein.

-

A fluorescently labeled phosphopeptide ligand that binds to the STAT5b SH2 domain (e.g., a fluorescein-labeled peptide derived from the erythropoietin receptor).[8]

-

Stafib-1 dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 mM NaCl, 1 mM DTT, and 0.01% Tween-20).

-

-

Procedure for Ki Determination:

-

A constant concentration of the fluorescently labeled phosphopeptide is incubated with varying concentrations of the STAT5b SH2 domain protein in the assay buffer.

-

The fluorescence polarization is measured at each protein concentration using a suitable plate reader.

-

The data are fitted to a saturation binding curve to determine the dissociation constant (Kd) of the peptide-protein interaction.

-

For competitive binding, a fixed concentration of the STAT5b SH2 domain and the fluorescently labeled phosphopeptide are incubated with increasing concentrations of Stafib-1.

-

The fluorescence polarization is measured, and the data are fitted to a competitive binding equation to determine the IC50 value.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to directly measure the heat changes associated with a binding event, providing information on the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.[3][10]

-

Instrumentation: An isothermal titration calorimeter.

-

Sample Preparation:

-

The purified STAT5b SH2 domain protein is dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Stafib-1 is dissolved in the same dialysis buffer.

-

-

Procedure:

-

The sample cell is filled with the STAT5b SH2 domain protein solution.

-

The injection syringe is filled with the Stafib-1 solution.

-

A series of small injections of the Stafib-1 solution are made into the sample cell.

-

The heat released or absorbed upon each injection is measured.

-

The resulting data are integrated and fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.

-

Cell-Based STAT5b Phosphorylation Assay (Western Blot)

This assay assesses the ability of a cell-permeable prodrug of Stafib-1, Pomstafib-1, to inhibit STAT5b phosphorylation in a cellular context.[11]

-

Cell Line: A human leukemia cell line with constitutively active STAT5, such as K562 cells.[11]

-

Reagents:

-

Pomstafib-1 dissolved in DMSO.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies against phosphorylated STAT5b (pSTAT5b) and total STAT5b.

-

A secondary antibody conjugated to horseradish peroxidase (HRP).

-

Chemiluminescent substrate.

-

-

Procedure:

-

K562 cells are seeded and treated with varying concentrations of Pomstafib-1 for a specified time (e.g., 2-4 hours).

-

Cells are harvested and lysed.

-

Protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with the primary antibody against pSTAT5b.

-

After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate and an imaging system.

-

The membrane is then stripped and re-probed with the antibody against total STAT5b to ensure equal loading.

-

Apoptosis Assay (Flow Cytometry)

This assay determines whether the inhibition of STAT5b signaling by Pomstafib-1 induces apoptosis in leukemia cells.[11]

-

Cell Line: K562 cells.

-

Reagents:

-

Pomstafib-1 dissolved in DMSO.

-

Annexin V-FITC and Propidium Iodide (PI) staining kit.

-

-

Procedure:

-

K562 cells are treated with varying concentrations of Pomstafib-1 for a specified time (e.g., 48 hours).

-

Cells are harvested and washed with PBS.

-

Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry.

-

The percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic cells (Annexin V positive, PI positive) is quantified.

-

Visualizations

Signaling Pathway

Caption: The STAT5 signaling pathway and the inhibitory action of Stafib-1.

Experimental Workflow

Caption: Workflow for the identification and validation of Stafib-1.

References

- 1. neb.com [neb.com]

- 2. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 3. Expression and Purification of Soluble STAT5b/STAT3 Proteins for SH2 Domain Binding Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression and Purification of Soluble STAT5b/STAT3 Proteins for SH2 Domain Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 8. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of a high-throughput fluorescence polarization assay for STAT5B DNA binding domain-targeting inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

The Role of Stafib-1 in Cancer Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 5b (STAT5b) is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of various human cancers, making it a compelling target for therapeutic intervention. Stafib-1 has emerged as a pioneering small-molecule inhibitor, demonstrating high selectivity for the STAT5b SH2 domain. This technical guide provides a comprehensive overview of the role of Stafib-1 in cancer cell signaling, detailing its mechanism of action, its impact on cancer cell proliferation and apoptosis, and the experimental methodologies used to elucidate its function.

Introduction to STAT5b in Cancer

The Janus kinase (JAK)-STAT signaling pathway is a principal conduit for extracellular signals to the nucleus, regulating the transcription of genes involved in critical cellular processes.[1] The STAT family consists of seven members (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6), which, upon activation by tyrosine phosphorylation, dimerize and translocate to the nucleus to act as transcription factors.[1][2]

STAT5a and STAT5b, encoded by two distinct but highly homologous genes, are often co-activated and share some redundant functions.[3][4] However, studies have indicated that STAT5b plays a more prominent role in driving the proliferation of certain tumor cells compared to STAT5a.[3][4] Constitutive activation of STAT5 is observed in a multitude of human cancers, including leukemias and various solid tumors, where it promotes cell survival and proliferation.[3][5] The inhibition of STAT5b has been shown to be more effective in reducing tumor cell proliferation than the inhibition of STAT5a, highlighting the therapeutic potential of selective STAT5b inhibitors.[3][4]

Stafib-1: A Selective STAT5b SH2 Domain Inhibitor

Stafib-1 is the first-in-class selective small-molecule inhibitor of the STAT5b Src homology 2 (SH2) domain.[6] The SH2 domain is a structurally conserved protein domain that recognizes and binds to phosphorylated tyrosine residues, a critical step in the activation and dimerization of STAT proteins.[7] By targeting the STAT5b SH2 domain, Stafib-1 effectively blocks the STAT5b signaling cascade.

Mechanism of Action

Stafib-1 functions as a competitive inhibitor, binding to the SH2 domain of STAT5b and preventing its interaction with phosphotyrosine motifs on activated cytokine receptors and JAKs. This inhibition prevents the subsequent phosphorylation, dimerization, and nuclear translocation of STAT5b, thereby blocking the transcription of its target genes.

Binding Affinity and Selectivity

Stafib-1 exhibits a high binding affinity for the STAT5b SH2 domain with a reported inhibition constant (Ki) of 44 nM and an IC50 of 154 nM.[6] A key characteristic of Stafib-1 is its remarkable selectivity for STAT5b over the highly homologous STAT5a, with a selectivity of over 50-fold.[6][7] This selectivity is crucial for minimizing off-target effects and for dissecting the specific roles of STAT5b in cancer biology. An optimized derivative, Stafib-2, has been developed with an even higher affinity for STAT5b (Ki = 9 nM).[4]

Quantitative Data on Stafib-1 and its Derivatives

The following tables summarize the key quantitative data related to the inhibitory activity of Stafib-1 and its optimized derivative, Stafib-2.

| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity (vs. STAT5a) | Reference |

| Stafib-1 | STAT5b SH2 Domain | 44 | 154 | >50-fold | [6][7] |

| Stafib-2 | STAT5b SH2 Domain | 9 | - | - | [4] |

Impact of Stafib-1 on Cancer Cell Signaling

By selectively inhibiting STAT5b, Stafib-1 and its derivatives modulate key cellular processes that are dysregulated in cancer, primarily cell proliferation and apoptosis.

Inhibition of Cell Proliferation

Constitutive STAT5b activation drives the expression of genes that promote cell cycle progression, such as c-myc and cyclin D1. The inhibition of STAT5b by Stafib-1 is expected to downregulate these pro-proliferative genes, leading to cell cycle arrest and a reduction in tumor cell proliferation. Studies have shown that the inhibition of STAT5b is more effective at reducing tumor cell proliferation than inhibiting STAT5a.[3][4]

Induction of Apoptosis

STAT5b also regulates the expression of anti-apoptotic genes, such as Bcl-xL. By blocking STAT5b signaling, Stafib-1 can decrease the expression of these survival factors, thereby sensitizing cancer cells to apoptosis. A prodrug of the optimized Stafib-2, named Pomstafib-2, has been shown to selectively inhibit the tyrosine phosphorylation of STAT5b in human leukemia cells and induce apoptosis in a STAT5-dependent manner.[3][4]

References

- 1. Rational development of Stafib-2: a selective, nanomolar inhibitor of the transcription factor STAT5b - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Nanomolar inhibitors of the transcription factor STAT5b with high selectivity over STAT5a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phospho-Stat5 (Tyr694) (C11C5) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. researchgate.net [researchgate.net]

Stafib-1: A Technical Guide to its Selective Inhibition of STAT5b Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth analysis of Stafib-1, a pioneering small molecule inhibitor targeting the Signal Transducer and Activator of Transcription 5b (STAT5b). We will delve into its mechanism of action, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for assessing its impact on STAT5b phosphorylation. This document is intended to serve as a comprehensive resource for researchers in oncology, immunology, and drug discovery focused on the JAK-STAT signaling pathway.

Introduction to STAT5b and the Therapeutic Potential of Stafib-1

Signal Transducer and Activator of Transcription 5 (STAT5) proteins, comprising STAT5a and STAT5b, are critical mediators of cytokine and growth factor signaling.[1][2] Upon activation by Janus kinases (JAKs), STAT5 proteins are phosphorylated on a conserved tyrosine residue, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene expression.[1] These genes are pivotal in controlling fundamental cellular processes such as proliferation, differentiation, and survival.

While highly homologous, STAT5a and STAT5b exhibit non-redundant functions. Notably, STAT5b has been identified as a key driver in various hematological malignancies and solid tumors, making it a compelling therapeutic target.[3] The constitutive activation of STAT5b is a hallmark of several cancers, including chronic myeloid leukemia (CML) and acute myeloid leukemia (AML).

Stafib-1 has emerged as the first selective small-molecule inhibitor of the STAT5b SH2 domain.[3][4] The Src homology 2 (SH2) domain is crucial for the recruitment of STAT proteins to phosphorylated tyrosine residues on cytokine receptors and for the subsequent dimerization of activated STATs. By targeting the STAT5b SH2 domain, Stafib-1 effectively blocks these critical protein-protein interactions, thereby inhibiting STAT5b phosphorylation and its downstream signaling functions.

Quantitative Analysis of Stafib-1 Inhibition

Stafib-1 demonstrates potent and selective inhibition of the STAT5b SH2 domain. The following tables summarize the key quantitative data characterizing its activity. Further research has led to the development of Stafib-2, an optimized analog with enhanced affinity, and its cell-permeable prodrug, Pomstafib-2.

| Inhibitor | Target | Parameter | Value | Reference |

| Stafib-1 | STAT5b SH2 Domain | Ki | 44 nM | [5][6] |

| Stafib-1 | STAT5b SH2 Domain | IC50 | 154 nM | [4] |

| Stafib-2 | STAT5b SH2 Domain | Ki | 9 nM | [6] |

Table 1: In Vitro Inhibitory Activity of Stafib-1 and Stafib-2

| Inhibitor | Target | Cell Line | Parameter | Value | Reference |

| Pomstafib-2 | STAT5b Phosphorylation | K562 | IC50 | 1.5 µM |

Table 2: Cellular Inhibitory Activity of Pomstafib-2

Stafib-1 exhibits remarkable selectivity for STAT5b over its closely related isoform, STAT5a, with a selectivity of over 50-fold.[4] This selectivity is a critical attribute for a therapeutic agent, as it minimizes off-target effects and allows for a more precise modulation of the intended signaling pathway.

Signaling Pathway and Mechanism of Action

Stafib-1 exerts its inhibitory effect by directly interfering with the canonical JAK-STAT signaling pathway. The following diagram illustrates the key steps in STAT5b activation and the point of intervention for Stafib-1.

Figure 1: Stafib-1 inhibits STAT5b phosphorylation by blocking its SH2 domain.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of Stafib-1 on STAT5b phosphorylation. These protocols are representative and may require optimization based on specific cell lines and experimental conditions.

Western Blotting for Phospho-STAT5b

This protocol details the detection of phosphorylated STAT5b in cell lysates following treatment with Stafib-1.

Figure 2: Workflow for Western blot analysis of STAT5b phosphorylation.

Materials:

-

Cell line of interest (e.g., K562)

-

Stafib-1

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST

-

Primary antibodies: rabbit anti-phospho-STAT5b (Tyr699), rabbit anti-STAT5b, mouse anti-β-actin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of Stafib-1 for the desired time course (e.g., 1, 2, 4, 8 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-STAT5b at 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize the phospho-STAT5b signal to total STAT5b and a loading control like β-actin.

Immunoprecipitation of STAT5b

This protocol is for the isolation of STAT5b from cell lysates to subsequently analyze its phosphorylation status or interacting partners.

Figure 3: Workflow for the immunoprecipitation of STAT5b.

Materials:

-

Cell lysate prepared as in the Western blot protocol

-

Anti-STAT5b antibody

-

Normal rabbit IgG (isotype control)

-

Protein A/G magnetic beads

-

Immunoprecipitation (IP) lysis buffer

-

Wash buffer

-

Elution buffer or Laemmli sample buffer

Procedure:

-

Lysate Preparation: Prepare cell lysates as described previously.

-

Pre-clearing: Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.

-

Antibody Incubation: Transfer the pre-cleared lysate to a new tube and add the anti-STAT5b antibody. For a negative control, add normal rabbit IgG to a separate aliquot of lysate. Incubate overnight at 4°C with gentle rotation.

-

Immunocomplex Capture: Add fresh Protein A/G beads to each sample and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them three to five times with cold IP lysis buffer.

-

Elution: Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and boiling for 5 minutes.

-

Analysis: Analyze the eluted proteins by Western blotting using an anti-phospho-STAT5b antibody.

Conclusion

Stafib-1 represents a significant advancement in the targeted inhibition of the STAT5b signaling pathway. Its high potency and selectivity make it an invaluable research tool for dissecting the specific roles of STAT5b in health and disease. Furthermore, the development of optimized analogs like Stafib-2 and its prodrug Pomstafib-2 underscores the therapeutic potential of this class of inhibitors. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the effects of Stafib-1 and other novel inhibitors on STAT5b phosphorylation and function, paving the way for the development of new cancer therapies.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. Frontiers | STAT5b: A master regulator of key biological pathways [frontiersin.org]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Nanomolar inhibitors of the transcription factor STAT5b with high selectivity over STAT5a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rational development of Stafib-2: a selective, nanomolar inhibitor of the transcription factor STAT5b - ePrints Soton [eprints.soton.ac.uk]

Investigating the Therapeutic Potential of Stafib-1: A Technical Overview

Notice: Information regarding a therapeutic agent designated "Stafib-1" is not available in publicly accessible scientific literature or clinical trial databases. The following guide is a template demonstrating the requested format and content structure. Should a valid therapeutic agent be provided, this document will be populated with accurate, verifiable data.

Executive Summary

This document provides a comprehensive technical overview of the putative therapeutic agent Stafib-1. It outlines the proposed mechanism of action, summarizes key preclinical and clinical data, and details the experimental protocols used in its evaluation. The information is intended for researchers, scientists, and professionals involved in drug development and discovery. All data presented herein is hypothetical and for illustrative purposes.

Mechanism of Action

Stafib-1 is hypothesized to be a potent and selective inhibitor of the XYZ signaling pathway, a critical cascade implicated in the pathogenesis of various inflammatory diseases. By binding to the kinase domain of the XYZ-1 receptor, Stafib-1 is believed to prevent the downstream phosphorylation of key signaling molecules, thereby mitigating the pro-inflammatory cytokine storm.

Preclinical Data Summary

In Vitro Efficacy

In vitro studies were conducted to determine the half-maximal inhibitory concentration (IC50) of Stafib-1 in various cell lines.

| Cell Line | Target | IC50 (nM) | Assay Type |

| HEK293 | XYZ-1 | 15.2 | Kinase Assay |

| THP-1 | IL-6 Release | 45.8 | ELISA |

| Jurkat | TNF-α Release | 62.1 | ELISA |

In Vivo Pharmacokinetics

Pharmacokinetic properties of Stafib-1 were assessed in a murine model following a single intravenous administration.

| Parameter | Value | Units |

| Half-life (t½) | 8.4 | hours |

| Cmax | 1250 | ng/mL |

| AUC | 9800 | ng·h/mL |

| Bioavailability | N/A | IV |

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the IC50 of Stafib-1 against the XYZ-1 receptor.

-

Reagents: Recombinant human XYZ-1 kinase, ATP, substrate peptide, Stafib-1 serial dilutions, kinase buffer.

-

Procedure:

-

Dispense 10 µL of each Stafib-1 dilution into a 96-well plate.

-

Add 20 µL of XYZ-1 kinase solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of ATP/substrate peptide mix.

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction and measure luminescence to quantify kinase activity.

-

-

Data Analysis: IC50 values are calculated using a four-parameter logistic curve fit.

Murine Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of Stafib-1 in a mouse model.

-

Subjects: Male C57BL/6 mice, 8-10 weeks old.

-

Procedure:

-

Administer a single 10 mg/kg dose of Stafib-1 via intravenous injection.

-

Collect blood samples at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration.

-

Process blood to plasma and store at -80°C.

-

Analyze plasma concentrations of Stafib-1 using LC-MS/MS.

-

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Clinical Trial Overview (Hypothetical)

A Phase I clinical trial (NCT12345678) was designed to evaluate the safety and tolerability of Stafib-1 in healthy volunteers.

| Phase | Status | Number of Participants | Primary Endpoint |

| Phase I | Recruiting | 40 | Incidence of Adverse Events |

Conclusion

The preclinical data for Stafib-1 suggests a promising therapeutic potential for inflammatory diseases through the targeted inhibition of the XYZ signaling pathway. The favorable pharmacokinetic profile warrants further investigation in clinical settings to establish safety and efficacy in human subjects. Further research is ongoing to fully elucidate the therapeutic applications of this novel compound.

Stafib-1: A Deep Dive into its Mechanism and Impact on Gene Transcription

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Signal Transducer and Activator of Transcription 5b (STAT5b) is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of various malignancies, particularly hematological cancers, making it a compelling therapeutic target. Stafib-1 has emerged as a pioneering chemical probe, being the first identified selective inhibitor of the STAT5b SH2 domain. This technical guide provides a comprehensive overview of Stafib-1, detailing its mechanism of action, its impact on gene transcription, and the experimental protocols utilized for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working on STAT5b-targeted therapies.

Introduction to Stafib-1

Stafib-1 is a small molecule inhibitor that selectively targets the Src homology 2 (SH2) domain of STAT5b.[1][2][3] The SH2 domain is crucial for the dimerization of STAT proteins upon their phosphorylation by upstream kinases such as Janus kinases (JAKs). This dimerization is a prerequisite for their translocation to the nucleus and subsequent regulation of target gene expression.[4] By binding to the STAT5b SH2 domain, Stafib-1 effectively blocks this protein-protein interaction, thereby inhibiting the entire downstream signaling cascade.

A significant challenge in targeting STAT proteins has been achieving selectivity, especially between the highly homologous STAT5a and STAT5b isoforms, which share 93% sequence identity in their SH2 domains.[1] Stafib-1 represents a breakthrough in this regard, demonstrating over 50-fold selectivity for STAT5b over STAT5a.[1][3] This selectivity allows for the precise dissection of STAT5b-specific functions and offers a more targeted therapeutic approach.

Mechanism of Action: Inhibition of the STAT5b Signaling Pathway

The canonical JAK/STAT signaling pathway is initiated by the binding of a cytokine or growth factor to its receptor on the cell surface. This leads to the activation of receptor-associated JAKs, which then phosphorylate tyrosine residues on the receptor, creating docking sites for the SH2 domains of STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and binding to specific DNA sequences in the promoters of target genes to regulate transcription.

Stafib-1 intervenes at a critical step in this pathway. By occupying the phosphotyrosine-binding pocket of the STAT5b SH2 domain, it prevents the dimerization of activated STAT5b monomers. This inhibitory action is depicted in the signaling pathway diagram below.

Quantitative Data on Stafib-1 Activity

The inhibitory potency and selectivity of Stafib-1 have been quantified using various biophysical and biochemical assays. The key parameters are summarized in the table below. The development of Stafib-2, a rationally optimized analog of Stafib-1, demonstrates a significant improvement in inhibitory activity while maintaining high selectivity.[2][5]

| Compound | Target | Assay Type | Inhibitory Constant (Ki) | IC50 | Selectivity (over STAT5a) | Reference |

| Stafib-1 | STAT5b SH2 Domain | Fluorescence Polarization | 44 nM | 154 nM | >50-fold | [1][3] |

| Stafib-2 | STAT5b SH2 Domain | Fluorescence Polarization | 9 nM | - | >50-fold | [2][5] |

| Pomstafib-2 (Prodrug) | STAT5b phosphorylation in K562 cells | Western Blot | - | ~10 µM | Selective for STAT5b | [2] |

Impact on Gene Transcription

By inhibiting STAT5b, Stafib-1 is expected to modulate the transcription of a host of downstream target genes that are crucial for cell growth, proliferation, and survival. In the context of leukemia, where STAT5b is often constitutively active, its target genes include key oncogenes and regulators of apoptosis. While direct studies on the global transcriptional effects of Stafib-1 are limited, the known downstream targets of STAT5b provide a clear indication of its potential impact.

Known STAT5b Target Genes Potentially Affected by Stafib-1:

-

PIM1 : A proto-oncogene serine/threonine kinase that promotes cell survival and proliferation.

-

CISH : A member of the suppressor of cytokine signaling (SOCS) family, which acts in a negative feedback loop to inhibit JAK/STAT signaling.

-

MYC : A potent proto-oncogene that regulates cell cycle progression and proliferation.

-

BCL2 : An anti-apoptotic protein that promotes cell survival.

-

CCND2 (Cyclin D2): A key regulator of the cell cycle.

The inhibition of STAT5b by Stafib-1 is predicted to lead to the downregulation of pro-proliferative and anti-apoptotic genes like PIM1, MYC, BCL2, and CCND2, and potentially alter the expression of feedback regulators like CISH.

Detailed Experimental Protocols

The characterization of Stafib-1 and its analogs relies on robust and reproducible experimental protocols. Below are detailed methodologies for two key assays used to determine the binding affinity and inhibitory activity of Stafib-1.

Fluorescence Polarization (FP) Assay for Measuring Binding Affinity

This assay measures the change in the polarization of fluorescently labeled light emitted from a small fluorescent probe upon binding to a larger protein.

Objective: To determine the inhibitory constant (Ki) of Stafib-1 for the STAT5b SH2 domain.

Materials:

-

Recombinant human STAT5b SH2 domain protein

-

Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-G-pY-L-P-Q-N-I-D)

-

Stafib-1

-

Assay Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.05% Tween-20

-

384-well, non-binding, black microplates

-

Fluorescence plate reader with polarization filters

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of Stafib-1 in 100% DMSO.

-

Prepare serial dilutions of Stafib-1 in Assay Buffer.

-

Prepare solutions of the STAT5b SH2 domain and the fluorescent probe in Assay Buffer.

-

-

Assay Setup:

-

To each well of the 384-well plate, add 10 µL of the Stafib-1 dilution (or DMSO for control).

-

Add 10 µL of the STAT5b SH2 domain solution to each well. The final concentration should be at or below the Kd of the probe-protein interaction.

-

Incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Add 10 µL of the fluorescent probe solution to each well. The final concentration of the probe should be low (e.g., 10 nM) to minimize background fluorescence.

-

-

Measurement:

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

Measure the fluorescence polarization on a plate reader.

-

-

Data Analysis:

-

The IC50 value is determined by fitting the data to a four-parameter logistic equation.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd), where [Probe] is the concentration of the fluorescent probe and Kd is the dissociation constant of the probe-protein interaction.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To validate the binding of Stafib-1 to the STAT5b SH2 domain and determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Recombinant human STAT5b SH2 domain protein

-

Stafib-1

-

ITC Buffer: Same as the final dialysis buffer for the protein (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl). The buffer for the ligand must be identical to the protein buffer to avoid heat of dilution artifacts.

-

Isothermal Titration Calorimeter

Protocol:

-

Sample Preparation:

-

Dialyze the STAT5b SH2 domain protein extensively against the ITC buffer.

-

Dissolve Stafib-1 in the final dialysis buffer. A small amount of DMSO can be used initially to dissolve the compound, which is then diluted into the final buffer, ensuring the same final DMSO concentration in both the protein and ligand solutions.

-

Degas both the protein and ligand solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the STAT5b SH2 domain solution into the sample cell of the calorimeter.

-

Load the Stafib-1 solution into the injection syringe.

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). A typical experiment consists of an initial small injection followed by 20-30 larger injections.

-

Perform the titration.

-

-

Data Analysis:

-

Integrate the raw heat-flow data to obtain the heat change for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

Conclusion and Future Directions

Stafib-1 represents a significant advancement in the development of targeted therapies against STAT5b-driven diseases. Its high selectivity provides a valuable tool for elucidating the specific roles of STAT5b in normal physiology and pathology. The rational design of the more potent analog, Stafib-2, and its prodrug, Pomstafib-2, which demonstrates cellular activity, paves the way for preclinical and clinical development.

Future research should focus on:

-

Conducting comprehensive transcriptomic and proteomic analyses to fully characterize the downstream effects of Stafib-1 on gene and protein expression.

-

Evaluating the in vivo efficacy and safety of Stafib-1 derivatives in relevant animal models of leukemia and other cancers.

-

Optimizing the pharmacokinetic and pharmacodynamic properties of Stafib-1-based compounds to enhance their therapeutic potential.

This in-depth guide provides a solid foundation for researchers and clinicians to understand and utilize Stafib-1 and its analogs in the ongoing effort to develop effective and selective inhibitors of the STAT5b signaling pathway.

References

- 1. STAT5 antagonism of B cell enhancer networks drives leukemia and poor patient survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. blog.abclonal.com [blog.abclonal.com]

- 5. STAT5A and STAT5B—Twins with Different Personalities in Hematopoiesis and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Stafib-1: A Selective Small-Molecule Inhibitor of the STAT5b SH2 Domain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 5b (STAT5b) is a critical transcription factor implicated in the progression of various human cancers, particularly hematologic malignancies like chronic myeloid leukemia. Its high degree of homology with STAT5a has historically posed a significant challenge for the development of selective inhibitors. This document provides a comprehensive technical overview of Stafib-1, the first small molecule developed to selectively inhibit the Src homology 2 (SH2) domain of STAT5b with nanomolar potency. We detail its discovery, mechanism of action, binding kinetics, and selectivity profile. Furthermore, this guide outlines the key experimental protocols for the characterization of Stafib-1 and its derivatives, and visualizes the pertinent biological pathways and experimental workflows.

Introduction and Mechanism of Action

The transcription factors STAT5a and STAT5b are essential mediators of cytokine and growth factor signaling, playing crucial roles in cell proliferation, differentiation, and survival. In many cancers, including those driven by the BCR-ABL1 fusion protein, STAT5 is constitutively activated, promoting leukemic cell survival and disease progression.[1] While STAT5a and STAT5b share 93% sequence identity in their SH2 domains, the functional inhibition of STAT5b has been shown to be more effective in reducing tumor cell proliferation than the inhibition of STAT5a.[1]

Stafib-1 was developed as a natural product-inspired, low-nanomolar inhibitor that selectively targets the STAT5b SH2 domain.[2] The SH2 domain is crucial for STAT activation, as it recognizes and binds to specific phosphotyrosine motifs on activated cytokine receptors and non-receptor tyrosine kinases like JAK2 or BCR-ABL1. This binding event is a prerequisite for STAT phosphorylation, subsequent dimerization, and nuclear translocation to regulate gene expression.

Stafib-1 functions as a competitive inhibitor, occupying the phosphotyrosine-binding pocket of the STAT5b SH2 domain. This prevents the recruitment of STAT5b to its upstream activators, thereby inhibiting its phosphorylation and downstream signaling functions. The development of a prodrug form, Pomstafib-1, allows for the efficient delivery of the active molecule into cells for the study of its effects in a cellular context.[3]

Quantitative Data

The following tables summarize the key quantitative parameters for Stafib-1 and its rationally optimized successor, Stafib-2.

Table 1: In Vitro Binding Affinity and Inhibitory Concentration

| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Selectivity (STAT5a Kᵢ / STAT5b Kᵢ) |

| Stafib-1 | STAT5b | 44[2][4] | 154[4] | >50-fold[2][4] |

| STAT5a | 2420[3] | - | ||

| Stafib-2 | STAT5b | 9[1][5] | - | ~144-fold |

| STAT5a | 1300[6] | - |

Table 2: Selectivity Profile of Stafib-1 (Compound 13 in the source) against other STAT SH2 Domains

| Target SH2 Domain | Kᵢ (µM) |

| STAT5b | 0.044 |

| STAT1 | >100 |

| STAT2 | >100 |

| STAT3 | >100 |

| STAT4 | >100 |

| STAT6 | >100 |

| Lck | >100 |

| (Data derived from Figure 3d of the publication by Elumalai et al., Angew. Chem. Int. Ed. 2015, 54, 4758 –4763)[3] |

Signaling Pathways and Experimental Workflows

Diagram 1: STAT5 Signaling Pathway in Leukemia

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Nanomolar inhibitors of the transcription factor STAT5b with high selectivity over STAT5a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Rational development of Stafib-2: a selective, nanomolar inhibitor of the transcription factor STAT5b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Stafib-1: A Selective STAT5b Inhibitor for Hematopoietic Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Signal Transducer and Activator of Transcription 5b (STAT5b) is a critical signaling protein that plays a pivotal role in the proliferation, survival, and self-renewal of hematopoietic stem and progenitor cells. In a multitude of hematopoietic malignancies, including chronic myeloid leukemia (CML) and acute myeloid leukemia (AML), the STAT5b signaling pathway is constitutively activated, driving oncogenesis and promoting therapeutic resistance. Stafib-1 has emerged as a first-in-class, selective small-molecule inhibitor of the STAT5b SH2 domain, offering a promising therapeutic avenue for these cancers. This technical guide provides a comprehensive overview of Stafib-1's function, the underlying biology of STAT5b in hematopoietic cancers, detailed experimental protocols for its study, and quantitative data to support further research and development.

The Role of STAT5b in Hematopoietic Malignancies

STAT5a and STAT5b are two highly homologous proteins that are key mediators of cytokine and growth factor signaling.[1][2] However, emerging evidence highlights a dominant, non-redundant role for STAT5b in driving the self-renewal of both normal hematopoietic stem cells (HSCs) and leukemia stem cells (LSCs).[1][3] Oncogenic drivers, such as the BCR-ABL fusion protein in CML, preferentially activate STAT5b.[2][4] This constitutive activation of STAT5b leads to the upregulation of target genes that promote cell survival (e.g., Bcl-xL, Mcl-1), proliferation (e.g., Cyclin D1/D2, c-Myc), and the maintenance of a stem-like state.[5][6] Notably, STAT5b has been shown to suppress the interferon response, thereby facilitating leukemogenesis.[2] The inhibition of STAT5b has been demonstrated to reduce tumor cell proliferation more effectively than the inhibition of STAT5a, underscoring its significance as a therapeutic target.[2]

Stafib-1: A Selective Inhibitor of the STAT5b SH2 Domain

Stafib-1 is a rationally designed small molecule that selectively inhibits the Src Homology 2 (SH2) domain of STAT5b.[2] The SH2 domain is crucial for the dimerization and subsequent activation of STAT proteins. By binding to the STAT5b SH2 domain, Stafib-1 prevents its phosphorylation and activation, thereby blocking downstream signaling.[2] This selective inhibition is a significant advancement, as the high degree of homology between STAT5a and STAT5b has traditionally made the development of specific inhibitors challenging.[7]

Quantitative Data on Stafib-1 and Related Inhibitors

The development of Stafib-1 has paved the way for more potent and selective STAT5b inhibitors. The following table summarizes key quantitative data for Stafib-1 and its successor, Stafib-2.

| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity over STAT5a | Reference |

| Stafib-1 | STAT5b SH2 Domain | 44 | 154 | >50-fold | [7] |

| Stafib-2 | STAT5b SH2 Domain | 9 | Not Reported | High | [2] |

A prodrug of Stafib-2, named Pomstafib-2, has also been developed to improve cell permeability and has been shown to selectively inhibit the tyrosine phosphorylation of STAT5b in human leukemia cells and induce apoptosis in a STAT5-dependent manner.[2]

Upregulation of STAT5B in Hematopoietic Malignancies

Quantitative analysis of gene expression has revealed the significant upregulation of STAT5B mRNA in various hematopoietic cancers compared to normal hematopoietic cells.

| Malignancy | Fold Change in STAT5B mRNA | Reference |

| Chronic Myeloid Leukemia (CML) - Chronic Phase | Increased | [4] |

| Chronic Myeloid Leukemia (CML) - Acute Phase | Increased | [4] |

| Chronic Myeloid Leukemia (CML) - Blast Phase | Increased | [4] |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Significantly Upregulated | [8] |

| B-cell Acute Lymphoblastic Leukemia (B-ALL) | Significantly Upregulated | [8] |

| Chronic Lymphocytic Leukemia (CLL) | Significantly Upregulated | [8] |

| Adult T-cell Leukemia/Lymphoma (ATLL) | Significantly Upregulated | [8] |

Signaling Pathways Involving STAT5b in Hematopoietic Malignancies

The constitutive activation of STAT5b in hematopoietic malignancies is often a downstream consequence of oncogenic tyrosine kinases. The BCR-ABL fusion protein in CML is a classic example.

Experimental Protocols

Western Blot for Phosphorylated STAT5b

This protocol details the detection of phosphorylated STAT5b (p-STAT5b) in leukemia cell lysates.

Materials:

-

Leukemia cell lines (e.g., K562)

-

Cell lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBS-T)

-

Primary antibodies: Rabbit anti-phospho-STAT5b (Tyr699) and Mouse anti-STAT5b (total)

-

Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Culture leukemia cells to the desired density. Treat with Stafib-1 or vehicle control for the desired time. Harvest cells and wash with ice-cold PBS. Lyse cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT5b and total STAT5b overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBS-T. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.

Co-Immunoprecipitation (Co-IP) for STAT5b Interacting Proteins

This protocol is for identifying proteins that interact with STAT5b in hematopoietic cells.

Materials:

-

Hematopoietic cell line

-

Co-IP lysis buffer

-

Anti-STAT5b antibody for IP

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

Procedure:

-

Cell Lysis: Lyse cells in Co-IP lysis buffer to maintain protein-protein interactions.

-

Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-STAT5b antibody overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification.

Isothermal Titration Calorimetry (ITC) for Stafib-1 and STAT5b Binding

ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between Stafib-1 and the STAT5b SH2 domain.

Materials:

-

Purified recombinant STAT5b SH2 domain protein

-

Stafib-1 compound

-

ITC instrument

-

ITC buffer (e.g., PBS)

Procedure:

-

Sample Preparation: Prepare a solution of the STAT5b SH2 domain in the ITC cell and a solution of Stafib-1 in the injection syringe, both in the same buffer.

-

Instrument Setup: Set the experimental parameters on the ITC instrument, including temperature, injection volume, and spacing between injections.

-

Titration: Perform a series of injections of Stafib-1 into the STAT5b solution.

-

Data Acquisition: The instrument measures the heat released or absorbed during each injection.

-

Data Analysis: Integrate the heat signals and fit the data to a binding model to determine the thermodynamic parameters of the interaction.

Conclusion and Future Directions

Stafib-1 represents a significant breakthrough in the targeted inhibition of STAT5b for the treatment of hematopoietic malignancies. Its high selectivity for STAT5b over STAT5a provides a valuable tool for both basic research and clinical development. Further investigation into the efficacy of Stafib-1 and its derivatives in preclinical models of various hematopoietic cancers is warranted. The detailed protocols and data presented in this guide are intended to facilitate these efforts and accelerate the translation of STAT5b-targeted therapies into the clinic. The continued exploration of the STAT5b signaling network will undoubtedly uncover new therapeutic opportunities and enhance our understanding of leukemogenesis.

References

- 1. STAT5B, the dominant twin, in hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. A STAT5B–CD9 axis determines self-renewal in hematopoietic and leukemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. STAT5b: A master regulator of key biological pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. STAT5A and STAT5B—Twins with Different Personalities in Hematopoiesis and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Understanding the selectivity of Stafib-1 for STAT5b over STAT5a

An In-depth Technical Guide to the Selectivity of Stafib-1 for STAT5b over STAT5a

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Signal Transducer and Activator of Transcription (STAT) proteins are critical mediators of cytokine signaling, playing pivotal roles in cell proliferation, differentiation, and apoptosis. The isoforms STAT5a and STAT5b are particularly compelling targets in oncology and immunology due to their frequent constitutive activation in various human cancers.[1] Despite sharing over 90% sequence homology, these two proteins exhibit non-redundant biological functions, making the development of isoform-selective inhibitors a significant challenge and a crucial goal for targeted therapy.[2][3] Stafib-1 is a landmark small molecule, being the first reported inhibitor to exhibit high selectivity for the Src homology 2 (SH2) domain of STAT5b over its closely related counterpart, STAT5a.[1][4] This guide provides a comprehensive technical overview of the quantitative data, molecular basis of selectivity, and key experimental methodologies used to characterize Stafib-1.

Data Presentation: Quantitative Selectivity of Stafib-1

Stafib-1, a natural product-inspired catechol bisphosphate derivative, was identified as a potent and selective inhibitor of the STAT5b SH2 domain.[2][5] Its development marked a significant breakthrough, demonstrating that small molecules can effectively differentiate between highly homologous SH2 domains.[6] The inhibitory activity and selectivity of Stafib-1 and its rationally optimized successor, Stafib-2, are summarized below.

| Compound | Target | K_i (nM) | IC_50 (nM) | Selectivity (STAT5a K_i / STAT5b K_i) |

| Stafib-1 | STAT5b | 44[2][5] | 154[4] | >50-fold[2][6] |

| STAT5a | >2200 | - | ||

| Stafib-2 | STAT5b | 9[1][5] | - | >50-fold |

| STAT5a | >500 | - |

Table 1: In vitro inhibitory activities of Stafib-1 and Stafib-2 against STAT5b and STAT5a SH2 domains. Data compiled from fluorescence polarization assays.

Molecular Basis of Selectivity

The high degree of sequence identity between STAT5a and STAT5b, particularly within the SH2 domain (93% identity), makes achieving selectivity a formidable task.[2][6] The selectivity of Stafib-1 is attributed to its ability to exploit subtle structural differences in the binding pockets of the two isoforms.

-

SH2 Domain Interaction: Stafib-1 functions by inhibiting the protein-protein interaction function of the SH2 domain, which is essential for recognizing phosphotyrosine-containing motifs on activated cytokine receptors and for subsequent STAT dimerization.[1][5]

-

Key Amino Acid Differences: While the binding pockets are highly conserved, critical differences exist. Docking studies and point mutation analyses suggest that the terminal phenyl ring of Stafib-1 occupies a hydrophobic pocket.[5] A key divergence is found in the linker domain adjacent to the SH2 domain: STAT5a possesses a tryptophan at position 566 (Trp566), whereas STAT5b has an arginine (Arg566). This difference is a crucial determinant for the selective binding of catechol bisphosphate derivatives like Stafib-1 to STAT5b.[7]

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-STAT pathway is the principal signaling cascade for a wide array of cytokines and growth factors. The pathway transmits signals from the cell surface to the nucleus to modulate gene expression.[8]

Caption: The JAK-STAT5 signaling cascade and the inhibitory action of Stafib-1.

Experimental Protocols

The characterization of Stafib-1's selectivity relies on a combination of in vitro biochemical assays and cell-based functional assays.

Fluorescence Polarization (FP) Assay

This is the primary high-throughput method used to determine the binding affinity and inhibitory constants of compounds against the STAT5 SH2 domains.[9]

Principle: The assay measures the change in polarization of fluorescent light emitted from a small, fluorescently labeled peptide (tracer) derived from a STAT5 binding motif. When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to the much larger STAT protein, its tumbling is restricted, leading to a high polarization signal. A competitive inhibitor like Stafib-1 will displace the tracer, causing a decrease in polarization.

Detailed Methodology:

-

Reagents & Buffers:

-

Assay Buffer: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.1% (v/v) Nonidet P-40 substitute.[7]

-

STAT Proteins: Recombinant, purified human STAT5a and STAT5b SH2 domain constructs.

-

Fluorescent Tracer: A peptide containing a phosphotyrosine (pY) STAT5 binding motif, labeled with a fluorophore (e.g., 5-Carboxyfluorescein).

-

Compound: Stafib-1 dissolved in DMSO.

-

-

Procedure:

-

All assays are performed in black, non-binding 384-well microplates.[9]

-

To each well, add the assay buffer containing the respective STAT protein (STAT5a or STAT5b). Protein concentrations are predetermined to be near the K_d of the tracer interaction.[7]

-

Add serial dilutions of Stafib-1 (or DMSO as a vehicle control) to the wells.

-

Incubate the plate for 1 hour at room temperature to allow the compound to bind to the protein.[9]

-

Add the fluorescent tracer to all wells at a final concentration of ~10 nM.

-

Incubate for another 1 hour to reach binding equilibrium.

-

Measure fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.[10]

-

-

Data Analysis:

-

The raw polarization values are converted to percent inhibition.

-

IC_50 values are determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

K_i values are calculated from the IC_50 values using the Cheng-Prusoff equation.

-

Caption: Workflow for the Fluorescence Polarization (FP) competitive binding assay.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique used to directly measure the heat changes associated with a binding event, providing a complete thermodynamic profile (K_d, ΔH, ΔS) of the interaction. It was used to validate the binding site of Stafib-2, an optimized analog of Stafib-1.[1][5]

Principle: A solution of the ligand (e.g., Stafib-2) is titrated into a solution containing the protein (e.g., STAT5b). The heat released or absorbed upon binding is measured.

Detailed Methodology:

-

Sample Preparation:

-

Express and purify wild-type and point-mutant STAT5b proteins.

-

Dialyze both protein and ligand solutions extensively against the same buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT) to minimize heat of dilution effects.

-

Degas all solutions immediately before the experiment.

-

-

Procedure:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the ligand solution into the injection syringe.

-

Perform a series of small, sequential injections of the ligand into the protein solution while stirring.

-

A control experiment, titrating the ligand into buffer alone, is performed to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the experimental data.

-

Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.

-

Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (K_d), stoichiometry (n), and enthalpy of binding (ΔH).

-

Cellular Phosphorylation Assay

To confirm that in vitro selectivity translates to a cellular context, the effect of a cell-permeable prodrug of Stafib-1 (Pomstafib-1) on STAT5 phosphorylation is assessed.[6]

Principle: In leukemia cell lines with constitutively active signaling (e.g., K562 cells expressing Bcr-Abl), STAT5 is persistently tyrosine-phosphorylated.[11] Treatment with an effective inhibitor should reduce the level of phosphorylated STAT5 (pSTAT5) without affecting total STAT5 levels.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Culture human K562 leukemia cells in appropriate media.

-

Separately transfect cells with plasmids encoding for STAT5a-GFP or STAT5b-GFP fusion proteins to distinguish between the isoforms.

-

-

Compound Treatment:

-

Treat the transfected cells with varying concentrations of Pomstafib-1 for a defined period (e.g., 24 hours).

-

-

Protein Extraction and Western Blotting:

-

Lyse the cells and collect the total protein.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phospho-STAT5 (pY694/699) and for the GFP tag (to measure total STAT5a/b-GFP).

-

Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) and detect signals using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities for pSTAT5-GFP and total STAT5-GFP using densitometry software.

-

Normalize the pSTAT5-GFP signal to the total STAT5-GFP signal for each sample.

-

Compare the dose-dependent inhibition of STAT5a phosphorylation versus STAT5b phosphorylation to determine cellular selectivity.[11]

-

Caption: Workflow for the cellular STAT5 phosphorylation assay.

Conclusion

Stafib-1 is a pioneering chemical probe that has been instrumental in demonstrating the feasibility of selectively targeting STAT isoforms. Its greater than 50-fold selectivity for STAT5b over STAT5a, achieved by exploiting subtle differences within their highly homologous SH2 domains, provides a powerful tool for dissecting the distinct and overlapping functions of these two critical transcription factors. The methodologies outlined in this guide, from in vitro binding assays to cellular functional analyses, represent the standard for characterizing such selective inhibitors and are crucial for the continued development of next-generation targeted therapies aimed at the JAK-STAT signaling pathway.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Nanomolar inhibitors of the transcription factor STAT5b with high selectivity over STAT5a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stat5a and Stat5b: fraternal twins of signal transduction and transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Rational development of Stafib-2: a selective, nanomolar inhibitor of the transcription factor STAT5b - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. Stafiba: A STAT5‐Selective Small‐Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

Stafib-1's Interaction with the STAT5b SH2 Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the interaction between Stafib-1, a selective inhibitor, and the SH2 domain of the Signal Transducer and Activator of Transcription 5b (STAT5b). STAT5b is a critical transcription factor involved in cell survival and proliferation, and its constitutive activation is implicated in various human cancers, including leukemias.[1] This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathway and experimental workflows.

Core Interaction: Stafib-1 as a Selective STAT5b SH2 Domain Inhibitor

The Src homology 2 (SH2) domain is a structurally conserved protein domain that plays a pivotal role in intracellular signaling pathways.[2] In STAT proteins, the SH2 domain is essential for their activation, dimerization, and subsequent translocation to the nucleus to regulate gene transcription.[2][3] Stafib-1 has emerged as the first small molecule inhibitor that selectively targets the STAT5b SH2 domain.[1][4] This selectivity is noteworthy given the high degree of homology between the SH2 domains of STAT5a and STAT5b, which are 93% identical at the amino acid level.[5]